Foretinib has been extensively studied in the context of NSCLC, particularly in tumors with alterations in the c-Met gene. Mutations or amplifications in c-Met can lead to uncontrolled cell growth and contribute to tumor progression. Studies have shown promising results for Foretinib in combination with other therapies for patients with c-Met-positive NSCLC. A clinical trial published in The Lancet Oncology demonstrated that Foretinib combined with Erlotinib (another targeted therapy) improved progression-free survival compared to Erlotinib alone for patients with c-Met-positive NSCLC [1].
Research is ongoing to explore the efficacy of Foretinib in other solid tumors beyond NSCLC. Preclinical studies suggest potential benefits in various cancers, including:
The tumor microenvironment plays a crucial role in cancer progression. Foretinib, beyond its direct effect on cancer cells, might also influence the tumor microenvironment. Studies suggest it could:
These findings indicate that Foretinib might have additional benefits beyond just targeting cancer cells, potentially leading to more comprehensive anti-tumor effects.
Foretinib is still under investigation, and it is not currently a standard treatment for any type of cancer.
Foretinib is an orally bioavailable small molecule classified as a multi-target tyrosine kinase inhibitor (TKI). This means it can bind and inhibit multiple enzymes called tyrosine kinases, which play a crucial role in cell signaling and proliferation. Specifically, Foretinib targets two key tyrosine kinases: c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) []. Inhibition of these kinases disrupts cancer cell growth and survival pathways, making Foretinib a potential therapeutic candidate.
Foretinib possesses a complex cyclic structure with several functional groups that contribute to its activity (see chemical structure resources available online). Key features include:
The specific arrangement of these functional groups allows Foretinib to bind competitively to the ATP-binding site of c-Met and VEGFR-2, thereby inhibiting their activity and downstream signaling pathways essential for cancer cell growth and survival.
Foretinib's primary mechanism of action involves targeting and inhibiting the c-Met and VEGFR-2 tyrosine kinases []. These kinases play a critical role in promoting cancer cell growth, survival, and metastasis by activating various signaling pathways.
Overexpression or mutations in the c-Met gene are observed in various cancers. Foretinib binds to the ATP-binding pocket of c-Met, preventing it from binding to ATP, the essential energy source for its activity. This disrupts downstream signaling pathways like MAPK and PI3K/Akt, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels. Tumors require a constant supply of blood for oxygen and nutrients, making VEGFR-2 a potential target for cancer therapy. Foretinib binds to VEGFR-2, hindering its ability to bind to VEGF (vascular endothelial growth factor), the primary driver of angiogenesis. This ultimately leads to decreased tumor vascularization and oxygen/nutrient deprivation, hindering tumor growth and promoting cell death.